3-Fluoroquinoline-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 3-Fluoroquinoline-4-carbaldehyde involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis
The molecular formula of this compound is C10H6FNO . Its average mass is 175.159 Da and its mono-isotopic mass is 175.043335 Da .Chemical Reactions Analysis
Fluorinated quinolines, such as this compound, can undergo a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Fluoroquinoline-4-carbaldehyde is an important intermediate in the synthesis of various quinoline derivatives. For instance, it has been used in the synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs, which are key in constructing fused or binary quinoline-core heterocyclic systems (Hamama et al., 2018). Similarly, derivatives of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde have been synthesized for antimicrobial properties (Pirgal, 2022).
Photophysical Applications
- Compounds like 2-hydroxyquinoline-3-carbaldehyde, closely related to this compound, exhibit unique aggregation-induced emission enhancement (AIEE) properties. These are studied for applications in material science, including optical sensing and interactions with biological molecules like bovine serum albumin (Chakraborty et al., 2018).
Synthetic Utility in Medicinal Chemistry
- This compound derivatives have been utilized in Friedlaender synthesis for creating various benzonaphthyridine derivatives, which are significant in medicinal chemistry (Rote et al., 2012). Additionally, novel 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazole-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives, synthesized from 2-fluoroquinoline-3-carbaldehyde, have been evaluated for their antimicrobial activities (Shah & Raj, 2015).
Applications in Imaging and Sensing
- Derivatives of fluoroquinolines, like fluoroiodo-2-phenylquinoline-4-carboxamides, have been synthesized and evaluated as ligands for developing radioligands suitable for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies (Bennacef et al., 2004).
- Furthermore, compounds based on 8-hydroxyquinoline carbaldehyde Schiff-base, a relative of this compound, have shown potential as highly selective and sensitive fluorescence sensors for aluminum ion in acid medium (Jiang et al., 2014).
Exploration in Molecular Biology
- Research has explored the effects of N(4)-phenyl substitution in 2-oxo-1,2-dihydroquinoline-3-carbaldehyde semicarbazones, derivatives of this compound, on their structure, interaction with DNA/protein, antioxidative, and cytotoxic activity. This work helps in understanding the pharmacological properties and potential biomedical applications (Raja et al., 2011).
Corrosion Inhibition
- Quinoline derivatives, like this compound, have been studied for their corrosion inhibition properties. These compounds showed excellent inhibition on metal surfaces, supporting their potential application in material science and engineering (Lgaz et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 3-Fluoroquinoline-4-carbaldehyde are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication .
Mode of Action
This compound, like other fluoroquinolones, interacts with its targets, DNA gyrase and topoisomerase IV, by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication .
Biochemical Pathways
The interaction of this compound with DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . By inhibiting these enzymes, the compound prevents the bacteria from replicating their DNA, which is a crucial step in bacterial growth and reproduction .
Pharmacokinetics
The adme properties of a compound greatly influence its bioavailability and efficacy .
Result of Action
The molecular effect of this compound’s action is the inhibition of DNA replication in bacteria . On a cellular level, this results in the prevention of bacterial growth and reproduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s interaction with its targets . Additionally, the presence of other compounds or substances in the environment can also influence the compound’s action .
Safety and Hazards
Future Directions
Fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications . This suggests that 3-Fluoroquinoline-4-carbaldehyde may also have potential for future applications in various fields.
Biochemical Analysis
Biochemical Properties
3-Fluoroquinoline-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with enzymes such as topoisomerase IV and DNA gyrase disrupts bacterial DNA synthesis, leading to its antibacterial effects . Additionally, this compound has shown potential as an enzyme inhibitor in various biochemical pathways .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in inflammatory responses and cell proliferation . In cancer cells, this compound can induce apoptosis and inhibit cell growth by interfering with key signaling pathways . Its impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of specific metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and preventing bacterial DNA replication . This binding interaction is crucial for its antibacterial properties. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial activity and inhibition of tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Its effects on metabolic flux include alterations in the levels of key metabolites, which can influence cellular processes such as energy production and biosynthesis . The interaction of this compound with metabolic enzymes is crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins . The localization and accumulation of this compound in specific tissues can affect its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can influence mitochondrial function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Properties
IUPAC Name |
3-fluoroquinoline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-5-12-10-4-2-1-3-7(10)8(9)6-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWORFGWYGKZNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704689 | |
Record name | 3-Fluoroquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-78-6 | |
Record name | 3-Fluoroquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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